![molecular formula C19H18BrNO2 B1375545 1'-苄基-5-溴-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮 CAS No. 1399183-27-7](/img/structure/B1375545.png)

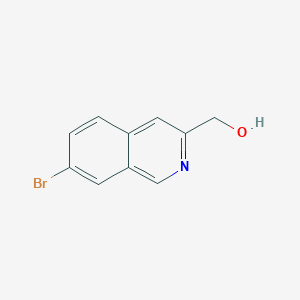

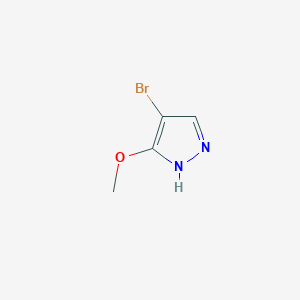

1'-苄基-5-溴-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

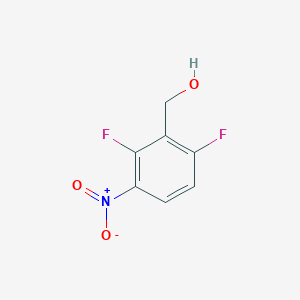

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H18BrNO2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

经过彻底的搜索,似乎在线上关于特定化合物“1'-苄基-5-溴-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮”及其独特的科学研究应用的信息有限。现有的数据没有提供对六到八个独特应用的全面分析,如所要求的。

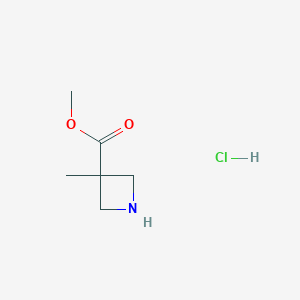

合成和治疗潜力

具有类似结构的化合物已被合成并评估其对各种细菌的抗菌潜力,使用不同的参考药物进行比较 .

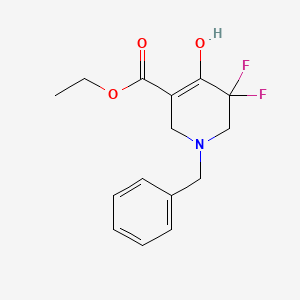

咪唑合成进展

咪唑类衍生物的合成取得了最新进展,咪唑类衍生物是各种日常应用中使用的功能分子的关键组成部分,已被重点关注。 这包括对咪唑形成过程中构建的键的关注 .

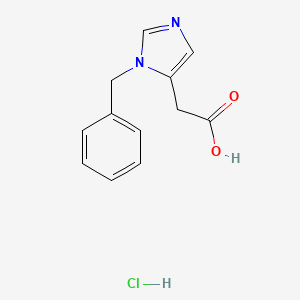

吲哚衍生物的生物潜力

吲哚衍生物与所讨论的化合物具有一些结构相似性,具有多种生物学和临床应用。 例如,吲哚-3-乙酸是由高等植物中色氨酸降解产生的植物激素 .

作用机制

Target of Action

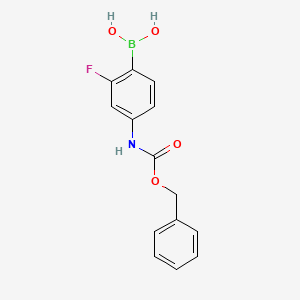

The primary target of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . It is involved in various cellular functions, including ion channel modulation, cell differentiation and survival, and synaptic plasticity .

Mode of Action

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has extraordinarily high σ1/σ2 selectivity (>1100), indicating its strong affinity for the σ1 receptor .

Biochemical Pathways

The σ1 receptor is known to interact with various types of ion channels, including k+, ca2+, and na+ channels . Therefore, it can be inferred that 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may influence these ion channels and their associated signaling pathways.

Pharmacokinetics

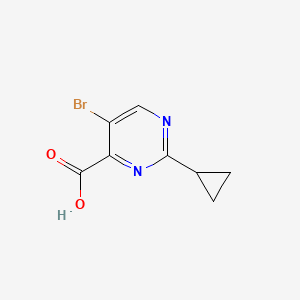

It is known that the compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displays analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . .

生化分析

Biochemical Properties

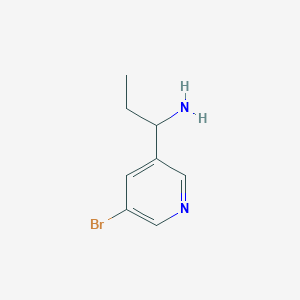

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma (σ) receptors, particularly σ2 receptors, which are involved in several cellular processes including cell proliferation and apoptosis . The compound’s interaction with these receptors suggests its potential use in developing diagnostic and therapeutic tools for diseases such as cancer and Alzheimer’s disease . The nature of these interactions involves binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.

Cellular Effects

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with σ2 receptors can lead to changes in cell proliferation rates and apoptosis, which are critical processes in cancer biology . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. The compound binds to σ2 receptors, which can result in either inhibition or activation of these receptors . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with σ2 receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Enzymes involved in the compound’s metabolism may include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many synthetic compounds.

Transport and Distribution

The transport and distribution of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for certain tissues can influence its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.

属性

IUPAC Name |

1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMWPHXTYUYVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)